molecular formula C11H11N5O2 B11697312 3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one

3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one

Cat. No.: B11697312
M. Wt: 245.24 g/mol
InChI Key: XPUNSDGHRHAXIR-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a hydrazinyl group, and a dihydrotriazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of 4-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids such as glacial acetic acid . The process involves the formation of a hydrazone intermediate, which then cyclizes to form the dihydrotriazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: A precursor in the synthesis of the compound.

    Hydrazine derivatives: Similar in structure and reactivity.

    Dihydrotriazine compounds: Share the triazine ring structure.

Uniqueness

What sets 3-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H11N5O2/c1-18-9-4-2-8(3-5-9)6-12-15-11-14-10(17)7-13-16-11/h2-7H,1H3,(H2,14,15,16,17)/b12-6+

InChI Key

XPUNSDGHRHAXIR-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NN=CC(=O)N2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NN=CC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.